5-(1,3-Dioxolan-2-YL)-2-(4-heptylbenzoyl)thiophene
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Description
5-(1,3-Dioxolan-2-YL)-2-(4-heptylbenzoyl)thiophene, also known as 5-dioxolan-2-yl-2-heptylbenzothiophene (5-DHT), is a novel thiophene-based compound that has been studied for its potential applications in various scientific fields. 5-DHT has been found to have unique properties, such as a high solubility in organic solvents and a low melting point, which make it a promising candidate for use in various types of research. In recent years, 5-DHT has been studied for its potential use in the synthesis of other compounds, as well as its potential applications in pharmaceuticals, materials science, and biochemistry.
Scientific Research Applications
Synthesis and Chemical Properties
- Novel c-hetero-fused thiophene derivatives, including structures similar to 5-(1,3-Dioxolan-2-YL)-2-(4-heptylbenzoyl)thiophene, have been synthesized for various applications, showcasing efficient methods of creating complex thiophene structures (Rangnekar & Mavlankar, 1991).
- Research on 2,5-(Dibenzothiazolin-2-yl)thiophene, a related compound, highlights the reactivity of thiophene derivatives with metal ions, which can have implications in materials science and catalysis (Salameh & Tayim, 1983).
Polymerization and Electrochromic Properties
- The electrochemical polymerization of thiophene derivatives, including similar compounds to 5-(1,3-Dioxolan-2-YL)-2-(4-heptylbenzoyl)thiophene, has been explored. These polymers exhibit distinct electrochromic properties, making them suitable for applications in electronic devices and sensors (Coelho et al., 2015).
Biological Activity
- Thiophene-containing compounds are noted for their diverse biological activity, including anticancer, antibacterial, antiviral, and antioxidant properties. The synthesis and characterization of thiophene derivatives, similar to 5-(1,3-Dioxolan-2-YL)-2-(4-heptylbenzoyl)thiophene, have opened up possibilities in medicinal chemistry (Mabkhot et al., 2017).
Material Science Applications
- Studies on substituted thiophenes have shown a wide range of applications in material science, including use in thin-film transistors, organic field-effect transistors, organic light-emitting transistors, chemical sensors, and solar cells. This indicates potential applications of 5-(1,3-Dioxolan-2-YL)-2-(4-heptylbenzoyl)thiophene in these areas (Nagaraju et al., 2018).
properties
IUPAC Name |
[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(4-heptylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O3S/c1-2-3-4-5-6-7-16-8-10-17(11-9-16)20(22)18-12-13-19(25-18)21-23-14-15-24-21/h8-13,21H,2-7,14-15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUBCQZJZIOSKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C(=O)C2=CC=C(S2)C3OCCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641954 |
Source
|
Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](4-heptylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-Dioxolan-2-YL)-2-(4-heptylbenzoyl)thiophene | |
CAS RN |
898778-59-1 |
Source
|
Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](4-heptylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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